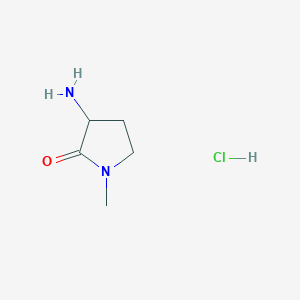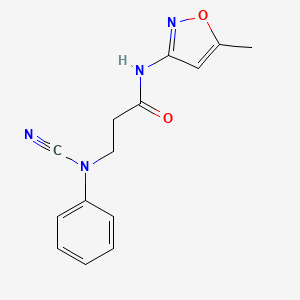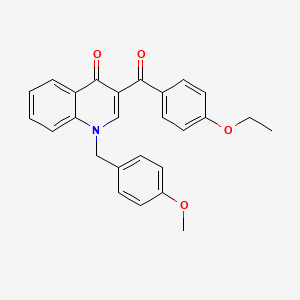
3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one, also known as EMBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EMBQ belongs to the class of quinolone derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one is not fully understood. However, studies suggest that it exerts its biological activity through the inhibition of DNA synthesis and cell proliferation. 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has been shown to induce significant biochemical and physiological effects. It has been reported to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. However, 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research on 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one. One potential avenue is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one and to optimize its chemical structure for improved efficacy and safety. Finally, the development of novel drug delivery systems for 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one could enhance its therapeutic potential and broaden its clinical applications.
Conclusion:
In conclusion, 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound with diverse biological activities and promising potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one is needed to fully understand its therapeutic potential and to develop effective treatment strategies for various diseases.
Méthodes De Synthèse
3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one is synthesized through a multistep process involving the condensation of 4-ethoxybenzoyl chloride and 4-methoxybenzylamine, followed by cyclization with 2-aminobenzophenone. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties, as it exhibits cytotoxicity against several cancer cell lines. 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has also been investigated for its antimicrobial activity, showing inhibitory effects against both gram-positive and gram-negative bacteria. Furthermore, 3-(4-ethoxybenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one has demonstrated potential as an anti-inflammatory and antioxidant agent.
Propriétés
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-3-31-21-14-10-19(11-15-21)25(28)23-17-27(16-18-8-12-20(30-2)13-9-18)24-7-5-4-6-22(24)26(23)29/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIPQNKAYZVJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2925091.png)
![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)
![N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2925094.png)
![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2925097.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2925101.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2925104.png)
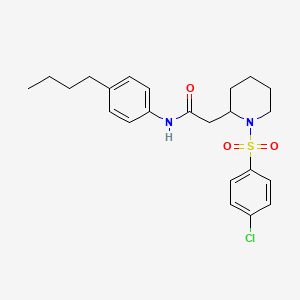
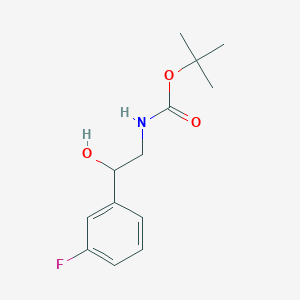
![2-Methyl-4-[4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2925110.png)
